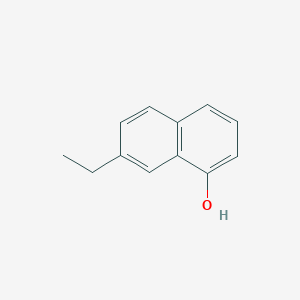

7-Ethylnaphthalen-1-ol

Description

Contextualization within Naphthol Chemistry Research

Naphthols, including 1-naphthol (B170400) and its derivatives, are fundamental building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.com They serve as precursors for a wide range of compounds with applications in pharmaceuticals, dyes, and materials science. nih.govcymitquimica.com The reactivity of the naphthalene (B1677914) ring and the hydroxyl group allows for a variety of chemical modifications, leading to the synthesis of complex molecules with specific properties. researchgate.net Research in naphthol chemistry often focuses on developing new synthetic methodologies, exploring the biological activities of novel derivatives, and creating new materials. ekb.egnih.gov

7-Ethylnaphthalen-1-ol, as a substituted naphthol, is part of this broader research landscape. The presence of the ethyl group at the 7-position can influence the compound's electronic properties and steric hindrance, potentially leading to unique reactivity and biological activity compared to the parent 1-naphthol.

Historical Perspectives in Synthetic Organic Chemistry Pertaining to Ethylnaphthalenols

The synthesis of substituted naphthalenes, including ethylnaphthalenols, has a long history in organic chemistry. Early methods often involved multi-step processes, starting from simple aromatic precursors. The development of more efficient catalytic methods has been a significant focus. For instance, studies have explored the transethylation of 1-naphthol with ethyl- and diethylnaphthalene as a route to monoethylnaphthols. researchgate.net This reaction, often catalyzed by modified zeolites like H-mordenite, aims to utilize byproducts from other industrial processes. researchgate.net The optimization of these catalytic processes, including the influence of pressure and catalyst composition, has been a key area of investigation. researchgate.net

Current Research Significance of this compound as a Chemical Scaffold

This compound serves as a valuable chemical scaffold for the synthesis of more complex molecules. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These libraries are then often used in drug discovery and materials science to screen for desired properties.

The utility of this compound as a building block is evident in its inclusion in chemical supplier catalogs for research purposes. glpbio.comglpbio.comsigmaaldrich.combldpharm.com Its defined chemical structure and properties make it a reliable starting material for synthetic chemists.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13112-58-8 |

| Molecular Formula | C12H12O |

| Molecular Weight | 172.22 g/mol |

| Topological Polar Surface Area | 20.23 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

This data is compiled from various chemical databases. ambeed.com

Research involving derivatives of naphthols highlights the potential applications of compounds derived from scaffolds like this compound. For example, various naphthol derivatives have been synthesized and investigated for their potential as cognition enhancers and for their inhibitory effects on enzymes like acetylcholinesterase. nih.govresearchgate.net While these studies may not directly involve this compound, they demonstrate the broad scope of research within the naphthol class of compounds.

Furthermore, the reactivity of the hydroxyl group in naphthols allows for transformations such as dearomatization, leading to the formation of ketols, which are valuable intermediates in organic synthesis. rsc.org The specific substitution pattern of this compound could influence the outcome of such reactions, offering a pathway to novel molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLLOIYMYIQOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC=C2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Ethylnaphthalen 1 Ol and Its Derivatives

Novel Synthetic Routes to 7-Ethylnaphthalen-1-ol

The quest for efficient and selective methods to synthesize this compound has led to the exploration of various innovative approaches. These range from the functionalization of the naphthalene (B1677914) core using transition metals to the development of multicomponent and transethylation reactions.

Transition-Metal-Catalyzed Approaches for Naphthalene Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of aromatic compounds, offering an atom-economical alternative to traditional multi-step syntheses. While a direct C-H ethylation at the C7 position of 1-naphthol (B170400) to yield this compound is not extensively documented, related research provides a strong foundation for the potential development of such a method.

Ruthenium-catalyzed C-H arylation of 1-naphthol has been successfully demonstrated, showcasing the viability of using the hydroxyl group as an intrinsic directing group for functionalization at the peri (C8) position. nih.govsci-hub.se These reactions tolerate a variety of aryl and heteroaryl halides, suggesting a broad scope. nih.govsci-hub.se Although this directs to the C8 position, modifications to the catalytic system, such as ligand design, could potentially alter this regioselectivity towards the C7 position. The development of transition metal-catalyzed reactions that proceed with high regioselectivity is a significant area of research. rsc.org

The following table summarizes representative conditions for a related ruthenium-catalyzed C-H arylation of 1-naphthol, which could serve as a starting point for developing a C7-ethylation protocol.

| Catalyst | Base | Solvent | Temperature (°C) | Arylating Agent | Yield (%) | Reference |

| [RuCl2(p-cymene)]2 | K2CO3 | NMP | 120 | Aryl Iodide | up to 99 | nih.gov |

| [RuCl2(p-cymene)]2 | K2CO3 | NMP | 140 | Aryl Bromide | up to 88 | nih.gov |

This table presents data for the arylation of 1-naphthol, a related transformation that provides a basis for the potential development of a C7-ethylation method.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the naphthalene ring is a significant synthetic challenge due to the presence of multiple reactive sites. The electronic properties of the directing group and the reaction conditions play a crucial role in determining the position of substitution.

For 1-naphthol, electrophilic substitution is generally directed to the C2 and C4 positions. However, advanced strategies can overcome these inherent reactivity patterns. For instance, in the context of 1,1'-bi-2-naphthol (B31242) (BINOL), the modification of the hydroxyl groups to acetates alters the regioselectivity of bromination from the 6-position to the 5-position, demonstrating the profound effect of electronic modulation. nih.gov Theoretical calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), can help predict the most favorable positions for electrophilic attack. nih.gov

A notable example of achieving C7 functionalization has been reported in the palladium-catalyzed asymmetric allylic dearomatization of 1-nitro-2-naphthols. In this study, a 7-methyl substituted 1-nitro-2-naphthol (B1581586) was successfully synthesized and utilized as a substrate, demonstrating that substitution at the C7 position is synthetically accessible. rsc.orgrsc.org This provides a precedent for the introduction of alkyl groups at the C7 position of a naphthol derivative.

The following table highlights the successful synthesis of a C7-substituted naphthol derivative.

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 7-Methyl-1-nitro-2-naphthol | Pd(OAc)2 / (R,R)-Trost ligand | Allylated 7-methyl-β-naphthalenone | 87 | 82 | rsc.org |

This table showcases the synthesis of a C7-methylated naphthol derivative, indicating the feasibility of functionalization at this position.

Multicomponent Reaction Development for Ethylnaphthalenols

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the substantial majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov While a direct MCR for the synthesis of this compound has not been specifically reported, the development of MCRs for the synthesis of related amidoalkyl naphthols provides a conceptual framework. iau.irbenthamdirect.comscirp.orgresearchgate.netmdpi.com

These reactions typically involve an aldehyde, a naphthol, and an amide or urea (B33335) derivative, often catalyzed by a Lewis or Brønsted acid. mdpi.com For example, the Betti reaction, a classic MCR, has been used to prepare aminobenzylnaphthols from 2-naphthol (B1666908), an aldehyde, and an amine. chemicalpapers.com The versatility of MCRs suggests that with appropriate selection of starting materials, such as an ethyl-substituted aldehyde or another ethyl-containing component, a pathway to ethylnaphthalenols could be devised. The development of novel MCRs remains an active area of research with significant potential for the synthesis of complex molecules like this compound. rsc.orgtaylorfrancis.com

Transethylation Reactions Involving Naphthols

A direct and relevant method for the synthesis of monoethylnaphthols, including isomers that could potentially include this compound, is through the transethylation of 1-naphthol. This process involves the transfer of an ethyl group from an ethyl- or diethylnaphthalene to 1-naphthol. This approach is particularly noteworthy as it utilizes byproducts from the industrial alkylation of naphthalene, such as ethyl- and diethylnaphthalenes, thereby adding value to what might otherwise be considered waste streams.

Research has shown that the transethylation of 1-naphthol with diethylnaphthalenes can be effectively catalyzed by modified zeolites. The use of a catalyst comprising H-mordenite modified with zirconium, chromium, and sulfur has demonstrated high selectivity for the formation of monoethyl-1-naphthols. The reaction conditions, particularly pressure, have been identified as a critical factor influencing the selectivity of the process.

The following table summarizes key findings from a study on the transethylation of 1-naphthol.

| Catalyst | Pressure (MPa) | Selectivity for Monoethyl-1-naphthols (%) |

| 1.0 wt % Palladium Pentasil (x=40) | 0.5 | 85.0 |

| H-mordenite with Zr, Cr, and S | 0.5 | 94.3 |

This data is not available in the provided search results.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of this compound and its derivatives can benefit from the application of these principles, particularly through the use of solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. nih.gov Several synthetic methodologies for naphthol derivatives have been successfully adapted to solvent-free conditions.

The synthesis of amidoalkyl naphthols via multicomponent reactions has been extensively studied under solvent-free conditions using a variety of catalysts. iau.irbenthamdirect.comscirp.orgresearchgate.net For instance, nanocrystalline TiO2–HClO4, iron oxide nanoparticles, and magnesium sulfate (B86663) have all been shown to be effective catalysts for the one-pot synthesis of amidoalkyl naphthols from a naphthol, an aldehyde, and an amide or urea at room temperature or with gentle heating. benthamdirect.comrsc.org These methods often feature simple work-up procedures and the ability to recycle the catalyst, further enhancing their green credentials. iau.ir The development of a solvent-free synthetic route to this compound, potentially through a catalyzed reaction of 1-naphthol with an ethylating agent, would represent a significant advancement in the sustainable production of this compound.

The following table provides examples of solvent-free syntheses of related naphthol derivatives.

| Reaction | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1-Amidoalkyl-2-naphthol synthesis | Nanocrystalline TiO2–HClO4 | Room Temperature | 1-(α-aminoalkyl)-2-naphthols | 90-93 | rsc.org |

| 1-Amidoalkyl-2-naphthol synthesis | Magnesium Sulfate | Solvent-free | Amidoalkyl naphthols | Excellent | benthamdirect.com |

| Betti base synthesis | Nano Fe3O4 | Room Temperature | 1-(α-aminoalkyl)naphthols | 86-95 | Not in provided results |

This table showcases examples of solvent-free syntheses for related naphthol compounds, highlighting the potential for applying these green principles to the synthesis of this compound.

Utilization of Renewable Feedstocks

The imperative for sustainable chemical production has driven research into the use of renewable feedstocks for synthesizing aromatic compounds like this compound. Lignin (B12514952), a complex aromatic biopolymer, stands out as a prime candidate, being the most abundant source of renewable aromatic carbon. rsc.org There is significant interest in converting lignin, which is often a byproduct of the pulp, paper, and bioethanol industries, into valuable chemicals. rsc.orgresearchgate.net The "biorefinery" concept envisions using plant biomass to create a range of sustainable fuels and chemicals as an alternative to petrochemicals. rsc.org

The catalytic conversion of lignin is a key area of investigation. stanford.edu This process is challenging due to lignin's recalcitrant and heterogeneous nature, with its molecular structure varying depending on the plant source and the method of biomass pretreatment. stanford.edu Research focuses on the selective depolymerization of lignin to produce aromatic monomers, which can then serve as building blocks for compounds like this compound. epfl.ch Strategies often involve catalytic hydroprocessing, oxidation, or pyrolysis to break down the complex lignin polymer into smaller, more manageable aromatic molecules. researchgate.netresearchgate.net The goal is to develop generic methods for lignin valorization that can handle different lignin types and produce a consistent stream of valuable phenolics. stanford.edu

To improve the efficiency of lignin depolymerization, researchers have explored the use of "carbocation scavengers" during biomass pretreatment. These molecules, such as 2-naphthol and its derivatives, can suppress the repolymerization of lignin fragments, leading to a higher yield of desired monomers and improving the quality of the resulting lignin fraction. dntb.gov.ua For instance, 2-naphthol-7-sulfonate has been shown to significantly enhance the enzymatic saccharification of both softwood and hardwood cellulose. dntb.gov.ua

The following table summarizes the key aspects of utilizing renewable feedstocks for aromatic chemical synthesis:

| Feedstock | Key Advantages | Key Challenges | Relevant Conversion Technologies |

| Lignin | Abundant, renewable, aromatic structure | Recalcitrant, heterogeneous, prone to repolymerization | Catalytic depolymerization, hydroprocessing, pyrolysis, oxidation |

| Lignocellulosic Biomass | Widely available from agricultural waste | Complex fractionation required | Biorefinery concepts, enzymatic saccharification |

Atom Economy Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. shaalaa.com This concept is crucial in the synthesis of this compound and its derivatives, encouraging the development of pathways that maximize the conversion of starting materials into the final product. numberanalytics.com

One-pot, multicomponent reactions are a prime example of atom-economical synthesis. These reactions combine multiple reactants in a single step to form a complex product, often with high efficiency and reduced waste. researchgate.netrsc.org For instance, the synthesis of amidoalkyl naphthols has been achieved through a one-pot reaction of a naphthol, an aromatic aldehyde, and an amide, catalyzed by an environmentally friendly catalyst. researchgate.netarcjournals.org Such methods offer several advantages, including shorter reaction times, milder conditions, and higher yields. researchgate.net

The choice of reaction type is also critical for maximizing atom economy. Addition reactions, where two or more molecules combine to form a single product, inherently have a 100% atom economy. docbrown.info In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. By prioritizing addition and rearrangement reactions, chemists can design more efficient and sustainable synthetic routes. rsc.org

The table below illustrates the atom economy of different reaction types relevant to organic synthesis:

| Reaction Type | General Equation | Atom Economy | Example |

| Addition | A + B → C | 100% | Catalytic hydrogenation of an alkene |

| Substitution | A-B + C → A-C + B | < 100% | Williamson ether synthesis |

| Elimination | A-B → A + B | < 100% | Dehydration of an alcohol |

| Rearrangement | A → B | 100% | Claisen rearrangement |

| Multicomponent | A + B + C → D | High | Betti reaction |

Application of Green Solvents in Naphthol Synthesis

Traditional organic solvents are often derived from fossil fuels, are toxic, and contribute to environmental pollution. nih.gov Green chemistry promotes the use of sustainable and environmentally benign solvents. acs.org In the synthesis of naphthols and their derivatives, several green solvents have been successfully employed.

Biomass-derived solvents are a promising alternative to conventional organic solvents. nih.govnih.gov These solvents, such as Cyrene, are produced from renewable resources like cellulose, are often biodegradable, and exhibit low toxicity. rsc.orgresearchgate.net Cyrene, for example, has been used in a variety of organic reactions, demonstrating its potential as a sustainable solvent. rsc.org Other biomass-derived solvents that have shown promise include isosorbide (B1672297) dimethyl ether and 2-methyltetrahydrofuran. nih.govnih.gov

Deep eutectic solvents (DESs) represent another class of green solvents. They are mixtures of compounds that have a much lower melting point than the individual components. A deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been used as a catalyst and solvent for the atom-economic synthesis of 1-amidoalkyl naphthols. rsc.org This method proceeds at low temperatures and short reaction times without the need for volatile organic solvents. rsc.org

Polyethylene glycols (PEGs) are also considered green reaction media due to their low toxicity and volatility. acs.org Sustainable PEG can be produced from bio-based ethylene (B1197577) glycol. acs.org PEG-400 has been utilized as an efficient and environmentally friendly solvent for the multicomponent synthesis of amidoalkyl naphthols. benthamdirect.com

The following table provides examples of green solvents and their applications in naphthol synthesis:

| Green Solvent | Source/Type | Key Properties | Application in Naphthol Synthesis |

| Cyrene | Biomass-derived | Biodegradable, non-toxic | General organic synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Good performance in various reactions | Carboxylation reactions nih.govnih.gov |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl2]3) | Mixture of solids | Low melting point, recyclable catalyst/solvent | Synthesis of 1-amidoalkyl naphthols rsc.org |

| Polyethylene Glycol (PEG-400) | Polymer | Low toxicity, low volatility | Synthesis of amidoalkyl naphthols benthamdirect.com |

| Dimethyl Carbonate (DMC) | Green solvent | Environmentally benign | Alkylation of naphthols researchgate.net |

| Water | Universal solvent | Non-toxic, abundant | Synthesis of N-bridged fused heterocycles orientjchem.org |

| Fruit Juices (e.g., lemon, orange) | Natural product | Acidic catalyst, solvent-free conditions | Synthesis of thiocarbamido-naphthols orientjchem.org |

Derivatization and Functionalization Strategies of this compound

Electrophilic Aromatic Substitution Patterns

Naphthalene and its derivatives, including this compound, are more reactive towards electrophilic substitution than benzene. libretexts.org The position of substitution on the naphthalene ring is influenced by the nature of the incoming electrophile and the existing substituents. In general, the C1 (alpha) position of naphthalene is more reactive than the C2 (beta) position because the carbocation intermediate formed during attack at C1 is better stabilized by resonance. cutm.ac.in

The hydroxyl group (-OH) at the 1-position and the ethyl group (-CH2CH3) at the 7-position are both activating, ortho-, para-directing groups. Therefore, electrophilic substitution on this compound is expected to occur at the positions activated by these groups. The primary sites for electrophilic attack would be the positions ortho and para to the powerful activating hydroxyl group. Specifically, this would favor substitution at the C2 and C4 positions. The ethyl group at C7 would further activate the C6 and C8 positions. The interplay between these two activating groups will determine the final regioselectivity of the reaction.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in various nucleophilic substitution reactions. A common reaction is the Williamson ether synthesis, where the naphthol is first deprotonated with a base to form a nucleophilic naphthoxide ion. This ion can then react with an alkyl halide to form an ether.

Another important reaction is the formation of esters. In the presence of a base or an acid catalyst, this compound can react with acyl chlorides or carboxylic anhydrides to yield the corresponding naphthyl esters. These reactions are fundamental in modifying the properties of the naphthol for various applications.

Formation of Schiff Bases and Metal Complexes

Naphthol derivatives are valuable precursors for the synthesis of Schiff bases and their metal complexes. researchgate.netresearchgate.net Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.eg While this compound itself does not directly form a Schiff base, it can be a crucial component in ligands that do. For instance, a naphthol derivative can be formylated or acylated to introduce a carbonyl group, which can then react with an amine to form a Schiff base. researchgate.net

These Schiff base ligands, often containing donor atoms like nitrogen and oxygen, are excellent chelating agents for a wide variety of metal ions. ekb.egnih.gov The resulting metal complexes have diverse applications, including in catalysis and as materials with specific optical or magnetic properties. tandfonline.comscirp.org The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.gov The coordination of the metal to the ligand can significantly alter the electronic and steric properties of the molecule, leading to novel functionalities. For example, cobalt and chromium complexes of naphthol-based azo derivatives have been synthesized for use as color filter pigments. tandfonline.com

Alkylation and Arylation Reactions

The hydroxyl group of this compound serves as a key functional handle for introducing a variety of alkyl and aryl substituents, thereby modifying the compound's steric and electronic properties. These transformations are fundamental in the synthesis of diverse derivatives for various applications.

Alkylation Reactions

Alkylation of the naphthol moiety can be achieved through several established methods. The Williamson ether synthesis, a classical approach, involves the deprotonation of the hydroxyl group with a suitable base to form a naphthoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.

A significant advancement in the alkylation of naphthols is the use of transition metal catalysis. For instance, ruthenium-catalyzed dehydrogenative α-C–H functionalization allows for the direct alkylation of β-naphthols using alcohols as alkylating agents. rsc.org This method avoids the need for pre-functionalized alkylating agents and often proceeds with high atom economy. Another approach involves the Friedel-Crafts alkylation of naphthalene, which can be used to introduce alkyl groups onto the aromatic core, although controlling regioselectivity can be challenging. nih.gov For example, the alkylation of naphthalene with propene in the presence of an aluminum silicate (B1173343) catalyst is a known industrial method. nih.gov

Furthermore, studies on the transethylation of 1-naphthol with ethyl- and diethylnaphthalene, which are byproducts of direct ethanol (B145695) alkylation, present an alternative route to obtaining ethylnaphthols. researchgate.net This reaction can be catalyzed by modified zeolites like H-mordenite, with pressure being a critical parameter influencing selectivity. researchgate.net At a pressure of 0.5 MPa, selectivity for monoethyl-1-naphthols can reach up to 94.3% with specific zirconium, chromium, and sulfur-containing H-mordenite catalysts. researchgate.net

Arylation Reactions

Arylation of the naphthol core introduces aryl groups, leading to the formation of biaryl structures or more complex polyaromatic systems. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation. The arylation of trimethylsilyl (B98337) enolates derived from esters and imides has been demonstrated, showcasing high functional group tolerance. nih.gov

Palladium-catalyzed direct C-H arylation offers a more direct route, avoiding the need for pre-functionalized starting materials. beilstein-journals.org This strategy has been successfully applied in the annulative π-extension of 1,8-dibromonaphthalene (B102958) with arenes to synthesize fluoranthenes. The process involves a sequence of intermolecular and intramolecular direct arylation steps. beilstein-journals.org Similarly, palladium(0)-catalyzed arylation of phosphinate derivatives with aryl halides is a robust method for creating C-aryl bonds. organic-chemistry.org Copper catalysts, such as Cu(OTf)₂, have also been employed in Friedel-Crafts arylation reactions for synthesizing complex heterocyclic systems like acridines. jsynthchem.com

The table below summarizes representative conditions for alkylation and arylation reactions applicable to naphthol substrates.

Interactive Data Table: Alkylation and Arylation of Naphthol Derivatives

| Reaction Type | Substrate | Reagent(s) | Catalyst / Conditions | Product Type | Yield (%) | Reference |

| Dehydrogenative Alkylation | Naphthalen-2-ol | Benzyl (B1604629) alcohol | [Ru(p-cymene)Cl₂]₂, K₂CO₃, Toluene | 1-Benzylnaphthalen-2-ol | 76 | rsc.org |

| Dehydrogenative Alkylation | Naphthalen-2-ol | 1-Naphthalenemethanol | [Ru(p-cymene)Cl₂]₂, K₂CO₃, Toluene | 1-(Naphthalen-1-ylmethyl)naphthalen-2-ol | 77 | rsc.org |

| Transethylation | 1-Naphthol | Diethylnaphthalenes | Zr,Cr,S/H-mordenite, 0.5 MPa | Monoethyl-1-naphthols | 94.3 (Selectivity) | researchgate.net |

| C-H Arylation | 1,8-Dibromonaphthalene | Fluorobenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA | Fluoranthene derivative | - | beilstein-journals.org |

| Palladium-Catalyzed Arylation | Trimethylsilyl enolate of ester | Aryl Bromide | Pd₂(dba)₃, P(t-Bu)₃, ZnF₂ | α-Aryl ester | High | nih.gov |

| Palladium-Catalyzed Arylation | Ethyl benzyloxymethylphosphinate | Aryl Halide | Pd(PPh₃)₄, Et₃N | Ethyl arylbenzyloxymethylphosphinate | 53-84 | organic-chemistry.org |

Heterocyclic Annulation Reactions from Naphthol Precursors

The electron-rich aromatic system of naphthols, including this compound, makes them valuable precursors for constructing fused heterocyclic frameworks. These annulation reactions, which involve the formation of a new ring fused to the naphthalene core, are critical for synthesizing molecules with significant biological and material properties. researchgate.net

Oxygen-Containing Heterocycles

Visible-light-promoted oxidative annulation is an efficient and green method for synthesizing oxygen-containing heterocycles. For example, the reaction between 2-naphthols and phenylglyoxal (B86788) monohydrates under visible light irradiation, mediated by a base, yields hydroxy-naphthofuranone derivatives. rsc.org This method is noted for its atom economy and tolerance of various substituents. rsc.org

Another powerful strategy is the base-mediated annulation of naphthols with electrophilic partners. The reaction of naphthols with 2-nitrobenzothiophenes has been used to synthesize benzothieno[2,3-b]naphthofurans, a previously unknown class of heteroacenes. acs.org This transformation is generally applicable to a range of substituted naphthols and phenols. acs.org

Nitrogen- and Oxygen-Containing Heterocycles

Multicomponent reactions (MCRs) are highly effective for building complex heterocyclic systems from simple starting materials in a single pot. Naphthols are frequently used as key components in MCRs to construct diverse N/O-containing heterocyclic frameworks. researchgate.net

A notable example is the [3+3] annulation sequence, which combines a 1,3-disubstituted acetone (B3395972) derivative with a C5-activated 2-fluorobenzaldehyde (B47322) in the presence of K₂CO₃ to form polysubstituted 2-naphthols and 7-hydroxyquinolines. mdpi.com This one-pot, aldol-SₙAr-dehydration sequence is regioselective and provides access to complex hydroxylated aromatic systems. researchgate.netmdpi.com

The Betti reaction, a classic MCR, involves the condensation of a naphthol, an aldehyde, and an amine to produce aminoalkylnaphthols. rsc.org These products can serve as versatile intermediates for further transformations or as chiral ligands in asymmetric catalysis. rsc.org

The table below presents examples of heterocyclic annulation reactions starting from naphthol precursors.

Interactive Data Table: Heterocyclic Annulation Reactions Using Naphthol Precursors

| Annulation Strategy | Naphthol Reactant | Other Reactant(s) | Conditions | Heterocyclic Product | Yield (%) | Reference |

| Visible-Light Oxidative Annulation | 2-Naphthols | Phenylglyoxal monohydrate | Visible Light, Base | Hydroxy-naphthofuranone derivative | Good | rsc.org |

| [3+3] Annulation | Hindered Phenols (as precursors) | 2-Fluorobenzaldehyde, 1,3-Disubstituted acetone | K₂CO₃, DMF, 65-70 °C | Polysubstituted 2-Naphthol | - | mdpi.com |

| Base-Mediated Annulation | Naphthols | 2-Nitrobenzothiophenes | Base | Benzothieno[2,3-b]naphthofuran | Moderate | acs.org |

| Palladium-Catalyzed Oxidative Annulation | 1-Aryl-2-naphthols | 1,3-Dienes | PEPPSI-IPr, Cu(OAc)₂, DMF, 90 °C | Spiroindane derivative | 46-81 | bohrium.com |

| Betti Reaction (MCR) | 2-Naphthol | Benzaldehyde, Piperidine | L-proline, 70 °C, Solvent-free | Betti Base (Aminonaphthol) | 90-96 | rsc.org |

Mechanistic Investigations of 7 Ethylnaphthalen 1 Ol Reactivity

Reaction Kinetics and Thermodynamics in Transformations of 7-Ethylnaphthalen-1-ol Derivatives

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and feasibility of chemical transformations involving this compound and its derivatives. Kinetic data, such as rate constants, quantify the speed of a reaction, while thermodynamic parameters reveal the energy changes and equilibrium position.

Research into the atmospheric degradation of alkylnaphthalenes, which are structurally related to this compound, has provided specific kinetic data. For instance, the gas-phase reactions of various alkylnaphthalenes with hydroxyl (OH) radicals have been measured. These reactions are crucial for understanding the atmospheric lifetime and fate of these compounds. Using a relative rate method, rate constants for several ethylnaphthalene and related isomers have been determined at 298 ± 2 K. osti.gov For example, the rate constant for the reaction of 2-ethylnaphthalene (B165323) (2-EN) with OH radicals was found to be (4.02 ± 0.55) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. osti.gov

Table 1: Gas-Phase Reaction Rate Constants of Naphthalene (B1677914) Derivatives with OH Radicals at 298 K osti.gov

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Naphthalene | 2.39 ± 0.09 |

| 1-Methylnaphthalene | 4.09 ± 0.20 |

| 2-Methylnaphthalene | 4.86 ± 0.25 |

| 1-Ethylnaphthalene | 3.64 ± 0.41 |

| 2-Ethylnaphthalene | 4.02 ± 0.55 |

| 2,3-Dimethylnaphthalene | 5.96 ± 0.55 |

From a thermodynamic perspective, the transformation of naphthol derivatives can be evaluated by examining changes in Gibbs free energy (ΔG). For example, in the Lewis acid-promoted dearomatization of naphthols, computational studies have been used to calculate the relative Gibbs free energies of intermediates and transition states. researchgate.net These calculations help to determine the favorability of different reaction pathways, such as the formation of non-aromatic keto tautomers from the stable aromatic naphthol structure. The energies, expressed in kcal mol⁻¹, indicate the thermodynamic landscape of the reaction. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step pathway of a reaction, including bond changes and the involvement of transient species, is central to controlling chemical outcomes.

Reactions involving this compound derivatives are characterized by specific bond formation and cleavage events. The phenolic hydroxyl group and the aromatic naphthalene core are common sites of reactivity.

In nickel-catalyzed cross-coupling reactions, the cleavage of the C(sp²)–O bond in aryl esters is a critical mechanistic step. tdx.cat For a derivative of this compound, such as its acetate (B1210297) or tosylate ester, this C–O bond functionalization represents a key transformation. Studies on related systems suggest that this cleavage can involve oxidative addition to a low-valent nickel center. tdx.cat

Another significant process is dearomatization, where the aromaticity of the naphthalene ring is disrupted. This can be promoted by Lewis acids, which coordinate to the hydroxyl group of the naphthol. researchgate.net This interaction stabilizes the otherwise unfavorable keto tautomer, effectively transforming the phenol (B47542) into an α,β-unsaturated ketone. This tautomerization involves the cleavage of a C=C double bond within the aromatic system and the formation of a C=O bond. researchgate.net

Furthermore, in high-temperature processes like the alcoholysis of lignin (B12514952)—a complex polymer containing phenolic structures—the cleavage of C–O ether bonds and C–C bonds is fundamental for breaking down the macromolecule into smaller aromatic compounds. nih.gov These processes provide a model for the potential decomposition pathways of this compound under harsh conditions.

A reaction mechanism is defined by the sequence of elementary steps, which often involve passing through unstable transition states and forming temporary, more stable intermediates. pearson.com

Intermediates are species that exist for a finite lifetime in a local energy minimum along the reaction coordinate. tutorchase.comyoutube.com They are actual molecules that can, in principle, be isolated or detected spectroscopically. In the enzymatic hydroxylation of ethylbenzene, a compound structurally similar to the side chain of this compound, the existence of substrate-derived radical and carbocation intermediates has been proposed to explain product formation. nih.gov In the Lewis acid-promoted dearomatization of naphthols, the stabilized keto-tautomer is a key intermediate. researchgate.net

Transition States represent the highest energy point along the reaction coordinate for a single elementary step. tutorchase.com They are fleeting molecular arrangements, not stable compounds, where old bonds are partially broken and new bonds are partially formed. tutorchase.comnumberanalytics.com For instance, in a potential elimination reaction on the ethyl group of this compound (e.g., an E2 reaction), the transition state would involve a planar geometry with partially formed π-bonds and partially broken C-H and C-leaving group bonds. numberanalytics.com Similarly, electrophilic aromatic substitution on the naphthalene ring would proceed through a high-energy transition state leading to a resonance-stabilized carbocation intermediate (a Wheland intermediate).

Solvent Effects on the Reactivity of this compound and its Derivatives

The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction by interacting differently with reactants, intermediates, transition states, and products. tutorchase.com

The polarity of the solvent plays a critical role in reaction kinetics. Generally, polar solvents are effective at stabilizing charged or highly polar species, such as intermediates and transition states. ajpojournals.orgresearchgate.net This stabilization can lower the activation energy and thus accelerate reactions that involve a charge buildup in the transition state. wikipedia.org Conversely, non-polar solvents are preferred for reactions involving non-polar reactants where solvation of charged species is undesirable. ajpojournals.orgresearchgate.net

The oxidation of 2-ethylnaphthalene, a closely related hydrocarbon, demonstrates a strong dependence on the solvent system. cardiff.ac.uk The choice of solvent not only affects the reaction rate but also directs the selectivity, leading to different major products. For example, using different solvents in a tungsten-catalyzed oxidation system resulted in varied product distributions, highlighting the solvent's role in controlling the reaction pathway. cardiff.ac.uk

Table 2: Products of 2-Ethylnaphthalene Oxidation in Various Solvents cardiff.ac.uk

| Solvent | Temperature (°C) | Observed Major Product Type |

|---|---|---|

| Chlorobenzene | 80 | Products with oxidized alkyl chain |

| Toluene | 80 | Products with oxidized alkyl chain |

| Acetonitrile | 65 | Products with oxidized alkyl chain |

| Toluene/Acetonitrile | 75 | Mainly 2-acetonaphthone |

| Propionitrile | 90 | Mainly 2-acetonaphthone |

In the synthesis of 2-azetidinones from a Schiff base derived from a naphthalen-1-ol structure, various polar solvents such as methanol, ethanol (B145695), DMSO, and DMF were employed, with 2-methoxyethanol (B45455) found to be a particularly efficient medium for the reaction. researchgate.net This indicates that polar interactions are crucial for facilitating this transformation.

Solvation effects, particularly hydrogen bonding, can significantly alter the activation parameters of a reaction: the Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS*). The phenolic hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic or polar aprotic solvents. libretexts.org

These hydrogen bonds can stabilize the ground state of the reactant or, more importantly, the transition state. If the transition state is stabilized by hydrogen bonding to a greater extent than the reactant, the activation barrier (ΔG*) is lowered, and the reaction rate increases. wikipedia.org Studies on the oxidation of phenols have shown that intramolecular hydrogen bonds can significantly reduce the reorganization energy required for electron transfer, providing a lower energy reaction path. nih.gov A similar effect can be expected from intermolecular hydrogen bonding with a solvent.

Specific Solvation and Its Impact on Reaction Pathways

The reactivity of naphthols, including this compound, is profoundly influenced by the surrounding solvent molecules. Specific solvation, which involves direct interactions such as hydrogen bonding between the solute and solvent, can alter reaction energetics and favor specific pathways.

Protic solvents, like alcohols or water, can form hydrogen bonds with the hydroxyl group of the naphthol and other functional groups within a molecule. These interactions can perturb the energy levels of the molecule's excited states. For instance, in studies involving naphthol-naphthalimide conjugates, protic solvents were found to form hydrogen bonds with the imide chromophore, leading to shifts in the fluorescence spectra and affecting the efficiency of intersystem crossing (ISC). nih.gov The presence of water in a reaction mass has been shown to have a critical effect on the rates of both the primary reaction and undesirable side reactions, such as hydrolysis. acs.org

The choice of solvent also dictates the outcome of electrochemical processes. The electrochemical behavior of naphthol isomers varies significantly across different non-aqueous solvents. mdpi.com In solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF), electrode fouling from polymer deposition is minimized, whereas in others, such as allyl alcohol, deactivation is rapid. mdpi.com This highlights the solvent's role in stabilizing intermediates and influencing polymerization pathways. Furthermore, solvent properties like basicity, polarity, and the ability to act as a hydrogen-bond acceptor can fine-tune the enantioselectivity of catalytic reactions involving naphthol derivatives. acs.org In the asymmetric hydrogenation of certain ketones, for example, the highest enantiomeric excess was achieved in ethyl acetate, with selectivity decreasing as the solvent's dielectric constant increased. acs.org

Redox Properties and Electrochemical Reactions Involving Naphthol Analogues

The redox chemistry of naphthols is characterized by the oxidation of the hydroxyl group, which initiates a cascade of reactions. The antioxidant activity of phenolic compounds, including naphthols, stems from their redox properties, which enable them to function as reducing agents and hydrogen donors. iomcworld.com

Electrochemical studies provide significant insight into these processes. During anodic polarization, naphthols typically undergo irreversible oxidation to produce naphthoxyl radicals. mdpi.com These radicals are highly reactive and can lead to the formation of polymer films on the electrode surface, a process known as fouling. mdpi.com The rate and nature of this electropolymerization are highly dependent on the solvent used. mdpi.com

However, under controlled, metal-free conditions, electrochemical oxidation can be harnessed for synthetic purposes. A notable example is the oxidative dearomatization of 2-naphthols, which proceeds via a C–O homocoupling and subsequent alkoxylation to yield naphthalenone derivatives. rsc.orgnih.gov This strategy offers an environmentally friendly approach to creating valuable chemical structures. rsc.orgnih.gov

Pulse radiolysis studies have been used to investigate the initial transients formed when naphthols react with oxidizing radicals like the hydroxyl radical (•OH). acs.org The reaction of •OH with 1-naphthol (B170400) and 2-naphthol (B1666908) in neutral aqueous solutions leads to the formation of •OH-adducts, a distinct observation for aromatic phenols which typically form phenoxyl-type radicals under such conditions. acs.org The rate constants for these reactions are extremely high, on the order of 10⁹ M⁻¹ s⁻¹. acs.org At a basic pH, or in reactions with other radicals like the oxide radical ion (O•⁻), naphthoxyl radicals are formed. acs.org

The table below summarizes the electrochemical behavior of naphthol isomers in various organic solvents.

| Solvent | Observation | Reference |

| Dimethyl Sulfoxide (DMSO) | No significant electrode fouling. | mdpi.com |

| Dimethyl Formamide (DMF) | Minimal electrode fouling; good solubility for products. | mdpi.com |

| Allyl Alcohol | Remarkably faster electrode deactivation compared to saturated analogs. | mdpi.com |

| Acetonitrile | Formation of a conducting polymer on a glassy carbon electrode. | mdpi.com |

| Mesityl Oxide | Different findings in electropolymerization compared to methyl isobutyl ketone. | mdpi.com |

Photoinduced Reaction Mechanisms of Naphthol Derivatives

The absorption of light energy can promote naphthol derivatives to an excited state, unlocking unique reaction pathways. A common theme in the photochemistry of naphthols is the formation of highly reactive quinone methide (QM) intermediates. nih.govresearchgate.net

One primary mechanism for QM formation is excited-state intramolecular proton transfer (ESIPT). Upon irradiation in aqueous solutions, the acidity of the naphtholic proton increases dramatically, facilitating proton transfer. cdnsciencepub.com For 1-naphthol, this process can lead to the formation of 1,5-naphthoquinone methide and the non-Kekulé 1,8-naphthoquinone methide. cdnsciencepub.com Another pathway involves the photodehydration of substituted naphthols, such as the loss of a water molecule from an ortho-hydroxy benzyl (B1604629) alcohol derivative upon irradiation. researchgate.net

Photoinduced electron transfer (PET) is another key mechanism. nih.govacs.org In systems where a naphthol derivative is linked to an electron-accepting group (like naphthalimide), excitation can trigger the transfer of an electron from the naphthol to the acceptor. nih.gov This PET process can initiate a sequence of events leading to the formation of a quinone methide. nih.gov Similarly, supramolecular assemblies of naphthalene derivatives with hosts like cyclodextrin (B1172386) have demonstrated efficient PET, with the feasibility of the transfer being predictable from the calculated free energy change (ΔG_ET). acs.org

Naphthols can also act as mediators in photoinduced reactions. In a novel borylation reaction, 2-naphthol forms a halogen-bonding complex with an aryl halide, which then functions as an electron donor-acceptor (EDA) complex. organic-chemistry.org Under irradiation, this complex facilitates a PET reaction that generates an aryl radical, leading to the formation of aryl boronate esters. organic-chemistry.org

The table below outlines various photoinduced reactions involving naphthol derivatives.

| Naphthol Derivative | Reaction Type | Key Intermediate/Process | Product(s) | Reference |

| 1-Naphthol | Excited-State Intramolecular Proton Transfer (ESIPT) | 1,5-Naphthoquinone methide | Deuterium exchange products in D₂O | cdnsciencepub.com |

| Ortho-substituted trifluoromethyl naphthols | Photo-hydrolysis | Quinone-methide | Corresponding hydroxynaphthoic acids | researchgate.net |

| Naphthol-naphthalimide conjugates | Photoinduced Electron Transfer (PET) | Naphthol radical cation, naphthalimide radical anion | Quinone methide, ether products | nih.gov |

| Naphthalene derivatives with p-nitrobenzoyl-β-cyclodextrin | Photoinduced Electron Transfer (PET) | Supramolecular complex | Quenched fluorescence indicates electron transfer | acs.org |

| 2-Naphthol with Aryl Halide | Halogen-Bonding-Promoted PET | Electron Donor-Acceptor (EDA) Complex | Aryl boronate esters | organic-chemistry.org |

Advanced Spectroscopic and Characterization Techniques in 7 Ethylnaphthalen 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 7-Ethylnaphthalen-1-ol. libretexts.org By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The ethyl group would produce a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons due to spin-spin coupling. The aromatic protons on the naphthalene (B1677914) ring would appear as a series of complex multiplets in the downfield region (typically 7.0-8.5 ppm). The hydroxyl (–OH) proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show twelve distinct signals. The carbons of the ethyl group would resonate in the upfield region, while the ten carbons of the naphthalene ring would appear in the aromatic region (typically 110-155 ppm). The carbon atom bonded to the hydroxyl group (C1) would be significantly deshielded and appear further downfield. libretexts.org Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift tables and data from similar compounds like 1-naphthalenol and ethyl-substituted aromatics. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| -OH | 4.5 - 5.5 | - | Broad Singlet |

| Aromatic H | 7.0 - 8.2 | 110 - 140 | Multiplets, Doublets |

| C1-OH | - | 150 - 155 | - |

| -CH₂- | ~2.7 | ~29 | Quartet |

| -CH₃ | ~1.3 | ~15 | Triplet |

Mass Spectrometry (MS) for Fragmentation Analysis and Identification of Novel Derivatives

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound (C₁₂H₁₂O), high-resolution mass spectrometry (HRMS) would confirm its exact mass at approximately 172.08882 g/mol . chemicalbridge.co.uk

In addition to providing the molecular weight via the molecular ion peak (M⁺•), MS provides structural information through analysis of fragmentation patterns. msu.edu When subjected to electron ionization (EI), the this compound molecule would fragment in predictable ways based on its functional groups. Common fragmentation pathways for alcohols and aromatic compounds include: du.ac.inraco.cat

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom.

Loss of an Ethyl Radical: A significant fragmentation pathway would be the cleavage of the bond connecting the ethyl group to the naphthalene ring, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 mass units (M-29).

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. youtube.com

Ring Fragmentation: The stable naphthalene ring can also fragment, often through the loss of species like carbon monoxide (CO) from the phenolic ring, leading to characteristic smaller fragments. du.ac.in

The analysis of these fragments helps piece together the molecule's structure and can be used to identify novel derivatives by observing shifts in the molecular ion and fragment masses.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z (Mass/Charge Ratio) | Significance |

| [M]⁺• | [C₁₂H₁₂O]⁺• | 172 | Molecular Ion |

| [M-29]⁺ | [C₁₀H₇O]⁺ | 143 | Loss of ethyl radical (•CH₂CH₃) |

| [M-18]⁺• | [C₁₂H₁₀]⁺• | 154 | Loss of water (H₂O) |

| [M-29-28]⁺ | [C₉H₇]⁺ | 115 | Subsequent loss of CO from the [M-29] fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are used to probe the functional groups and electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. umich.edu The IR spectrum of this compound would be dominated by absorptions characteristic of its hydroxyl and aromatic components. Key expected peaks include:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov

Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations of the ethyl group and the aromatic ring. rsc.org

Absorptions in the 1500-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic naphthalene ring. nist.gov

A strong C-O stretching band around 1200-1260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. rsc.org Molecules with extensive conjugation, like naphthalene, absorb UV light, promoting electrons to higher energy orbitals (e.g., π → π* transitions). researchgate.net The spectrum of 1-naphthol (B170400), the core chromophore of the target molecule, shows strong absorption bands in the UV region. aatbio.comuobabylon.edu.iq The addition of an ethyl group is expected to cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-naphthol. The UV-Vis spectrum is useful for quantitative analysis and for studying the formation of complexes.

Table 3: Characteristic IR and UV-Vis Data based on 1-Naphthalenol

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | O-H Stretch | 3200 - 3600 (broad) | Hydroxyl group nih.gov |

| IR | Aromatic C-H Stretch | ~3050 | Naphthalene ring C-H bonds |

| IR | Aliphatic C-H Stretch | 2850 - 2960 | Ethyl group C-H bonds rsc.org |

| IR | Aromatic C=C Stretch | 1500 - 1600 | Naphthalene ring skeletal vibrations nist.gov |

| UV-Vis | π → π* Transition | ~290-325 | Naphthalene ring electronic transition researchgate.netaatbio.com |

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives and Complexes

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. medcraveonline.com If a suitable single crystal of a this compound derivative or complex can be grown, XRD analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net

This technique is crucial for:

Absolute Structure Confirmation: It provides an unambiguous confirmation of the molecular connectivity.

Conformational Analysis: It reveals the preferred spatial orientation of the ethyl group relative to the naphthalene ring.

Intermolecular Interactions: It details how molecules pack in the crystal lattice, revealing important non-covalent interactions such as hydrogen bonds (from the hydroxyl group) and π-π stacking (between naphthalene rings), which govern the material's bulk properties. rsc.orgrsc.org

Advanced Thermogravimetric Analysis (TGA-DSC) in Material Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. d-nb.info

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. doi.org For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The data would indicate the temperature at which the compound begins to decompose and identify the mass loss associated with different decomposition steps. This is critical for understanding the material's stability at elevated temperatures. Studies on related naphthol polymers show decomposition temperatures well above 300°C, indicating high thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine transition temperatures. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. It can also detect other phase transitions, such as crystallization events or glass transitions in amorphous derivatives. The combination of TGA and DSC provides a complete picture of the thermal properties of the material, which is essential for its application in various fields. d-nb.info

Computational and Theoretical Studies of 7 Ethylnaphthalen 1 Ol

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical investigations for aromatic compounds like 7-Ethylnaphthalen-1-ol typically employ a range of computational methods to explore their molecular and electronic properties. These studies often begin with building a three-dimensional model of the molecule. Molecular modeling allows for the visualization of the compound's structure, including the spatial arrangement of the naphthalene (B1677914) core, the hydroxyl group, and the ethyl substituent.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely applied to study the properties of organic molecules, and they would be the primary choice for investigating this compound.

A fundamental application of DFT is the determination of the molecule's ground-state electronic structure and its most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For example, DFT studies on naphthalene and its derivatives have been used to calculate their electronic spectra and ionization energies. researchgate.netubc.ca The process of geometry optimization is crucial as it provides the basis for all further computational analyses. arxiv.org

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map would highlight the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atom of the hydroxyl group would be expected to be an electron-rich site.

Table 1: Predicted Molecular Properties of Naphthalene Derivatives from DFT Calculations Note: This table is illustrative and based on general findings for naphthalene derivatives. Specific values for this compound would require dedicated calculations.

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicative of electron-donating character |

| LUMO Energy | Relatively low |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| Dipole Moment | Non-zero due to the polar hydroxyl group |

| Molecular Electrostatic Potential | Negative potential around the oxygen atom |

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its potential reactions, such as electrophilic substitution on the aromatic ring or reactions involving the hydroxyl group. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions.

This analysis involves locating and characterizing transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. While specific reaction pathways for this compound have not been reported, DFT has been successfully used to elucidate complex reaction mechanisms for a wide range of organic molecules.

Many chemical processes occur in solution, and the solvent can have a significant impact on the properties and reactivity of a molecule. Computational models can account for solvent effects in two main ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the electronic structure and geometry of the solute.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.

A significant advantage of DFT is its ability to predict various spectroscopic properties. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. nih.govresearchgate.net These predicted shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For this compound, this would provide insight into the electronic transitions occurring within the aromatic system.

IR Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.govnih.gov This allows for the theoretical prediction of the IR spectrum of this compound, aiding in the identification of its characteristic functional groups. researchgate.net

Table 2: Predicted Spectroscopic Data for Naphthalene Derivatives Note: This table is illustrative and based on general findings for naphthalene derivatives. Specific values for this compound would require dedicated calculations.

| Spectroscopic Technique | Predicted Data Type |

|---|---|

| 1H NMR | Chemical shifts and coupling constants |

| 13C NMR | Chemical shifts |

| UV-Vis | Wavelengths of maximum absorption (λmax) |

| IR | Vibrational frequencies and intensities |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, changes conformation, and interacts with its environment. mdpi.com

For this compound, MD simulations could be used to study a variety of phenomena, including:

Conformational Dynamics: The ethyl group attached to the naphthalene ring can rotate, leading to different conformations. MD simulations can explore the relative energies of these conformers and the dynamics of their interconversion.

Solvation Structure: In an explicit solvent simulation, MD can reveal the detailed structure of the solvent shell around this compound, including the nature and lifetime of hydrogen bonds.

Interactions with other molecules: MD simulations are widely used to study the binding of small molecules to biological macromolecules, such as proteins or DNA. If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein. frontiersin.org

Prediction of Reactivity and Selectivity Based on Theoretical Parameters

The reactivity of an aromatic compound such as this compound is governed by its electronic structure. Theoretical parameters derived from computational models, particularly Density Functional Theory (DFT), offer a quantitative basis for predicting where and how this molecule will react. Key parameters include Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and calculated reactivity indices.

Frontier Molecular Orbital (FMO) Theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. Regions of the molecule with a high HOMO density are prone to attack by electrophiles.

The LUMO represents the ability of a molecule to accept electrons, indicating its electrophilicity. Regions with a high LUMO density are susceptible to attack by nucleophiles.

For this compound, the electron-donating nature of both the hydroxyl (-OH) and ethyl (-C₂H₅) groups influences the energy and distribution of these frontier orbitals. The hydroxyl group, in particular, significantly raises the energy of the HOMO, making the naphthalene ring system more activated towards electrophilic substitution compared to unsubstituted naphthalene. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to predict sites for both electrophilic and nucleophilic reactions.

Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atom of the hydroxyl group and on specific carbon atoms of the aromatic rings, influenced by the directing effects of the substituents.

Electron-poor regions (positive potential, typically colored blue) indicate sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent site of positive potential.

DFT calculations on related compounds like 1-naphthol (B170400) have shown that electrophilic attack, such as from a hydroxyl radical, is favored at specific positions on the ring (C1 and C4). acs.orgnih.gov For this compound, computational models would predict the most likely sites for electrophilic aromatic substitution by analyzing the charge distribution and orbital densities, taking into account the combined activating and directing effects of the hydroxyl and ethyl groups.

The following table summarizes key theoretical parameters and their implications for the reactivity of this compound, based on established principles and data from analogous substituted naphthalenes.

| Theoretical Parameter | Predicted Characteristic for this compound | Implication for Reactivity and Selectivity |

| HOMO Energy | Relatively high (less negative) | Increased nucleophilicity; susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Moderate electrophilicity. |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity and lower kinetic stability. |

| MEP (Negative) | Localized on the oxygen atom and specific ring carbons. | Defines the most probable sites for electrophilic attack. |

| MEP (Positive) | Localized on the hydroxyl hydrogen. | Defines the primary site for nucleophilic interaction/H-bonding. |

This table is generated based on theoretical principles and data from analogous compounds, as direct computational results for this compound are not available in the cited literature.

Supramolecular Interactions Modeling (e.g., Hydrogen Bonding, π-π Stacking, Cation-π)

Non-covalent interactions are fundamental to the structure of condensed phases, molecular recognition, and biological activity. Computational modeling is essential for quantifying the strength and geometry of these interactions for this compound.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom's lone pairs). acs.org Computational studies on similar phenolic compounds allow for the accurate calculation of hydrogen bond energies and geometries. acs.org Modeling can predict the strength of hydrogen bonds between two molecules of this compound (self-association) or with other molecules like water or acetone (B3395972). acs.org These calculations are critical for understanding its solubility and behavior in different solvents.

π-π Stacking: The extended aromatic system of the naphthalene core is capable of engaging in π-π stacking interactions. These interactions, driven largely by dispersion forces, are crucial in the solid-state packing of aromatic molecules and in host-guest chemistry. nih.gov Computational studies on naphthalene and 1-naphthol dimers have revealed a preference for parallel-displaced or V-shaped geometries over a face-to-face sandwich arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.govresearchgate.net For this compound, modeling would explore the potential energy surface of its dimer to identify the most stable stacking configurations and quantify the interaction energy, which is expected to be in the range of several kcal/mol. researchgate.net

Cation-π Interactions: The electron-rich π-system of the naphthalene rings can interact favorably with cations. rsc.org This non-covalent bond is significant in biological systems, particularly in protein-ligand binding where cationic amino acid residues interact with aromatic moieties. nih.gov High-level quantum chemical calculations, such as DFT and coupled-cluster methods, can accurately predict the binding energies of cations (e.g., Na⁺, K⁺, NH₄⁺) to the face of the naphthalene ring. rsc.org The presence of the electron-donating hydroxyl and ethyl groups is expected to enhance the cation-π binding affinity of this compound compared to unsubstituted naphthalene.

The table below presents hypothetical interaction energies for this compound with various molecular partners, estimated from computational studies on analogous systems like naphthalene and 1-naphthol.

| Interaction Type | Interacting Partner | Predicted Interaction Energy (kcal/mol) | Dominant Force(s) |

| Hydrogen Bonding | Water (H₂O) | -4 to -6 | Electrostatics, Induction |

| π-π Stacking | This compound (Dimer) | -5 to -8 | Dispersion |

| Cation-π | Sodium Ion (Na⁺) | -15 to -20 | Electrostatics, Induction |

Note: These values are illustrative estimates based on computational data for structurally related molecules such as naphthalene and phenol (B47542) derivatives and are intended to represent the expected magnitude of these interactions. acs.orgresearchgate.netrsc.org

Applications of 7 Ethylnaphthalen 1 Ol in Advanced Chemical Systems

Catalytic Systems and Ligand Design

The inherent structure of naphthols, featuring a hydroxyl group on a rigid aromatic scaffold, makes them valuable precursors for ligands in various catalytic processes. The strategic placement of functional groups can influence the steric and electronic environment of a metal center, thereby dictating the efficiency and selectivity of a catalytic reaction.

Asymmetric catalysis is a foundational pillar of modern chemical synthesis, enabling the production of single-enantiomer compounds, which is crucial in fields like pharmaceuticals. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. Current time information in Bangalore, IN. Naphthol-based structures, particularly axially chiral binaphthols (BINOLs), are considered "privileged" scaffolds in asymmetric catalysis due to their well-defined geometry and modularity. These ligands, when coordinated to a metal center, create a chiral environment that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer.

The effectiveness of these ligands stems from their ability to control the spatial arrangement of reactants around the catalytic metal center. Modifications to the naphthol backbone can fine-tune the ligand's properties. While the Betti reaction, for instance, utilizes 2-naphthol (B1666908) to create aminobenzylnaphthol ligands for asymmetric synthesis, the specific incorporation of 7-Ethylnaphthalen-1-ol into widely-used chiral ligands for asymmetric catalysis is not extensively detailed in publicly available research. The development of novel chiral ligands is a continuous effort, and derivatives of substituted naphthols are often explored for their potential to yield high enantioselectivity in reactions like hydroboration, allylic alkylation, and hydrogenation.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. These materials are notable for their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities. The properties of a MOF are directly influenced by the geometry and chemical nature of its constituent metal nodes and organic linkers. Coordination polymers are a broader class of compounds that include MOFs, extending in one, two, or three dimensions through repeating coordination entities.

The synthesis of MOFs involves the self-assembly of these components, typically under solvothermal conditions. The organic linker, often a di- or polytopic carboxylate or N-heterocycle, plays a crucial role in defining the resulting framework's topology and properties. While this compound is identified commercially as a potential MOF ligand, specific research detailing the synthesis, structure, and application of MOFs or coordination polymers incorporating this compound is not prominently featured in available scientific literature. The functional -OH group of the naphthol could potentially be used for post-synthesis modification or to coordinate to metal centers, making it a candidate for creating functional porous materials.

In addition to metal-based catalysis, organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions—has emerged as a third pillar of asymmetric catalysis. This field often draws inspiration from enzymatic processes and provides a complementary approach to metal catalysis. Organocatalysts can operate through various activation modes, including the formation of iminium ions.

Biocatalysis utilizes natural enzymes or whole microbial cells to perform chemical transformations. These processes are renowned for their high selectivity and ability to function under mild conditions. While research has explored the combination of biocatalysts with chemical catalysts, the specific use of this compound as either an organocatalyst or a substrate in documented biocatalytic systems is not described in the available literature.

Advanced Materials Science Applications

The unique photophysical and electronic properties of aromatic compounds like naphthalenes make them attractive building blocks for advanced materials. Their rigid structure and π-conjugated system are beneficial for applications in electronics and photonics.